molecular formula C21H17F3N6O2 B12839034 N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide CAS No. 909677-17-4

N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide

Cat. No.: B12839034
CAS No.: 909677-17-4
M. Wt: 442.4 g/mol
InChI Key: CUVUBBODGNMEGQ-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide (CAS 909677-17-4) is a high-purity chemical compound supplied for advanced research applications. This molecule, with a molecular formula of C21H17F3N6O2 and a molecular weight of 442.39 g/mol, features a complex structure that incorporates a 1,2,4-oxadiazol heterocycle, a trifluoromethyl-pyridine moiety, and a cyanophenyl group . These functional groups are commonly associated with significant pharmacological potential, suggesting the compound's utility in medicinal chemistry and drug discovery research. Its specific structural attributes, including a calculated density of 1.468 g/cm³ and a calculated refractive index of 1.613, make it a valuable candidate for investigation in various biochemical pathways . Researchers can employ this compound in hit-to-lead optimization studies, as a reference standard in analytical chemistry, or as a key intermediate in the synthesis of more complex molecules. Its mechanism of action, while subject to ongoing research, is likely mediated by targeted protein interactions, potentially as a enzyme inhibitor or a receptor modulator. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access detailed structural identifiers, including the SMILES string (N#Cc4ccccc4NC(=O)N1CCC(CC1)c2nc(no2)c3cnc(cc3)C(F)(F)F) and the InChIKey (CUVUBBODGNMEGQ-UHFFFAOYSA-N), for precise database registration and computational modeling .

Properties

CAS No.

909677-17-4

Molecular Formula

C21H17F3N6O2

Molecular Weight

442.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-4-[3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide

InChI

InChI=1S/C21H17F3N6O2/c22-21(23,24)17-6-5-15(12-26-17)18-28-19(32-29-18)13-7-9-30(10-8-13)20(31)27-16-4-2-1-3-14(16)11-25/h1-6,12-13H,7-10H2,(H,27,31)

InChI Key

CUVUBBODGNMEGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CN=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The compound’s synthesis typically follows a convergent approach where three main fragments are constructed or procured separately and then coupled:

  • The piperidinecarboxamide scaffold, often prepared or modified from piperidine derivatives.
  • The 1,2,4-oxadiazole ring system, synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives.
  • The 6-(trifluoromethyl)-3-pyridinyl substituent, introduced through functionalized pyridine intermediates.

The final assembly involves amide bond formation between the piperidinecarboxamide and the oxadiazole-pyridinyl fragment.

Preparation of the Piperidinecarboxamide Intermediate

The piperidinecarboxamide moiety is a critical building block. According to experimental data on related piperidinecarboxamide compounds:

Step Reaction Conditions Yield Notes
Hydrogenation of nicotinamide to nipecotamide Hydrogen, Pd/C (10%), isopropyl alcohol, 75°C, 4 h, 0.5 MPa H2 pressure 98.4% High purity confirmed by NMR; racemic mixture obtained
Boc-protection of piperidine amine Reaction with di-tert-butyl dicarbonate in methanol, triethylamine base, 0-5°C to RT overnight 79% Protects amine for subsequent coupling
Amide bond formation with acid chlorides or isocyanates Reaction with trifluoromethyl-substituted acid chlorides or isocyanates in dichloromethane, triethylamine base 90-95% Efficient coupling step to introduce substituents

These steps are foundational for preparing the piperidinecarboxamide fragment ready for coupling with the oxadiazole moiety.

Synthesis of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or their activated forms:

  • Amidoxime formation: Starting from nitriles (e.g., 2-cyanophenyl derivatives), amidoximes are prepared by reaction with hydroxylamine.
  • Cyclization: The amidoxime is then reacted with carboxylic acid derivatives (acid chlorides, esters) under dehydrating conditions to form the oxadiazole ring.

This method is well-documented in heterocyclic chemistry and is applicable to the preparation of the oxadiazole-pyridinyl fragment of the target compound.

Final Coupling and Amide Bond Formation

The key step in assembling the final compound is the formation of the amide bond between the piperidinecarboxamide and the oxadiazole-pyridinyl fragment. Two main approaches are reported:

Method Reagents Conditions Notes
Reaction of amine with acid chloride Triethylamine base, dichloromethane solvent, room temperature Efficient, high yield Common method for amide bond formation
Coupling with carboxylic acid using carbodiimide reagents DCC or EDC coupling agents, optionally with HOBt, in dichloromethane or DMF Mild conditions, good yields Avoids use of acid chlorides; suitable for sensitive substrates

Post-coupling, optional steps include removal of protecting groups (e.g., Boc) and formation of pharmaceutically acceptable salts or solvates to improve compound stability and solubility.

Summary Table of Preparation Steps

Step No. Intermediate/Fragment Key Reaction Reagents/Conditions Yield (%) Reference
1 Piperidinecarboxamide Hydrogenation of nicotinamide H2, Pd/C, isopropanol, 75°C, 4 h 98.4
2 Protected piperidine amine Boc protection Di-tert-butyl dicarbonate, TEA, MeOH, 0-25°C 79
3 Amidoxime intermediate Reaction of nitrile with hydroxylamine Hydroxylamine, suitable solvent -
4 Oxadiazole ring formation Cyclization of amidoxime with acid derivative Acid chloride or ester, dehydrating conditions -
5 Pyridinyl substitution Coupling of trifluoromethyl pyridine Cross-coupling or nucleophilic substitution -
6 Final amide coupling Amide bond formation Acid chloride or carbodiimide coupling, TEA, DCM/DMF 90-95
7 Deprotection and salt formation Removal of protecting groups, salt formation Acid/base treatment -

Research Findings and Optimization Notes

  • The high yield and purity of the piperidinecarboxamide intermediate are critical for the overall success of the synthesis.
  • Use of carbodiimide coupling agents (e.g., DCC, EDC) with additives like HOBt improves amide bond formation efficiency and reduces side reactions.
  • Protecting groups such as Boc are essential to prevent undesired reactions on the piperidine nitrogen during multi-step synthesis.
  • The trifluoromethyl group introduction requires careful control of reaction conditions to maintain regioselectivity and avoid decomposition.
  • Post-synthesis, pharmaceutical salt formation enhances compound solubility and bioavailability, important for downstream biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl or pyridinyl rings using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

  • **Reduction

Biological Activity

N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A piperidine ring
  • A cyanophenyl group
  • An oxadiazole moiety

Its molecular formula is C21H17F3N6O2C_{21}H_{17}F_3N_6O_2 with a molecular weight of approximately 430.39 g/mol .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The oxadiazole derivatives have been shown to exhibit significant activity against carbonic anhydrases (CAs), which are enzymes involved in numerous physiological processes including respiration and acid-base balance. Notably, certain oxadiazole derivatives have demonstrated selective inhibition against cancer-related CAs (hCA IX and XII) at nanomolar concentrations .

Anticancer Activity

Preliminary studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro evaluations have shown that derivatives of oxadiazole can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cells.
  • Specific analogs exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects against these cancer cell lines .

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on human carbonic anhydrases:

  • Selectivity : Certain derivatives showed high selectivity for hCA IX with K_i values as low as 89 pM, suggesting a strong potential for targeted cancer therapies .
  • Comparative Analysis : The biological activity was compared across several synthesized compounds, revealing that some analogs had up to 100 times lower activity than the most potent derivatives .

Study 1: In Vitro Evaluation Against Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The findings included:

  • MCF-7 Cells : Exhibited an IC50 value of 0.65 µM.
  • PANC-1 Cells : Showed an IC50 value of 2.41 µM.
    These results indicate promising anticancer properties that warrant further investigation into their mechanisms and potential therapeutic applications .

Study 2: Carbonic Anhydrase Inhibition

Another research effort focused on evaluating the inhibition of carbonic anhydrases by oxadiazole-based compounds:

  • Inhibition Potency : Compounds were tested against hCA I, II, IX, and XII.
  • Results : Fourteen out of sixty compounds displayed selective inhibition at nanomolar concentrations, with significant implications for developing CA inhibitors as cancer therapeutics .

Summary Table of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueK_i Value
Anticancer ActivityMCF-70.65 µM-
Anticancer ActivityPANC-12.41 µM-
Carbonic Anhydrase InhibitionhCA IX-89 pM
Carbonic Anhydrase InhibitionhCA II-0.75 nM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including dihydropyridines, pyrazole carboxamides, and other piperidine derivatives. Below is a detailed comparison based on substituent effects, scaffold variations, and hypothesized pharmacological implications.

Dihydropyridine Derivatives (AZ331 and AZ257)

The dihydropyridine derivatives AZ331 and AZ257 () feature a 1,4-dihydropyridine core with carboxamide and sulfur-containing substituents. Key differences include:

  • Core Structure : The target compound replaces the dihydropyridine ring with a rigid 1,2,4-oxadiazole scaffold, which may reduce conformational flexibility but enhance metabolic stability.
  • Substituents : AZ331 and AZ257 include methoxy, furyl, and bromophenyl groups, whereas the target compound utilizes a trifluoromethylpyridinyl group. The latter’s strong electron-withdrawing nature likely improves target affinity in hydrophobic binding pockets .
Compound Core Structure Key Substituents Potential Impact
Target Compound 1,2,4-Oxadiazole Trifluoromethylpyridinyl, 2-cyanophenyl Enhanced metabolic stability, rigidity
AZ331 () 1,4-Dihydropyridine 2-Methoxyphenyl, furyl Redox activity, calcium channel modulation
AZ257 () 1,4-Dihydropyridine 4-Bromophenyl, furyl Increased halogen-mediated binding

Pyrazole Carboxamides

The pyrazole carboxamide in (N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide) shares a trifluoromethyl group and carboxamide linkage. Differences include:

  • Heterocycle: The pyrazole ring in vs. oxadiazole in the target compound.
  • Substituents: The chloro and methyl groups in may reduce solubility compared to the cyanophenyl group in the target compound .

Piperidinecarboxamide Analogs

Compounds such as N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride () and the carboxamide in share the piperidine-carboxamide backbone. Critical distinctions:

  • Trifluoromethyl vs. Cyclopropane : The trifluoromethylpyridinyl group in the target compound offers stronger electron-withdrawing effects compared to the cyclopropane in , which may influence pharmacokinetics .

Sulfonamide and Thioacetamide Derivatives

Compounds like N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide () and 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () highlight:

  • Linker Groups : Sulfanyl acetamide () and piperazine () vs. oxadiazole in the target compound. Sulfur-containing linkers may confer higher polarity but lower metabolic resistance.
  • Aromatic Systems : The thienyl group in vs. pyridinyl in the target compound—differences in π-π stacking and solubility .

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